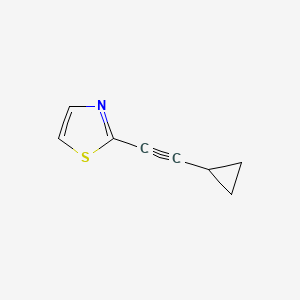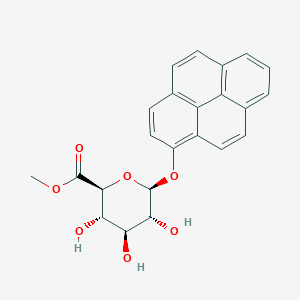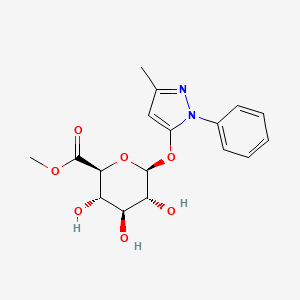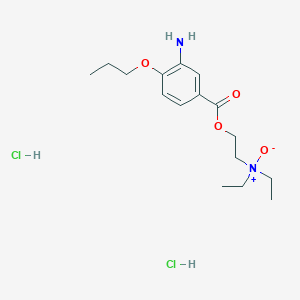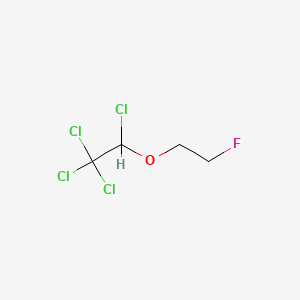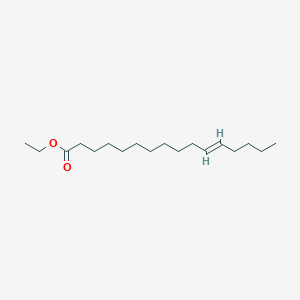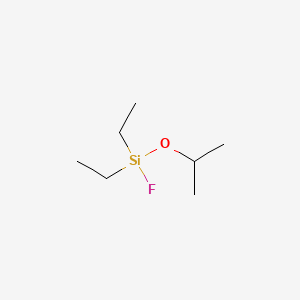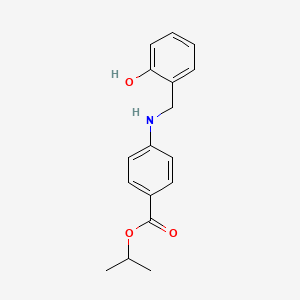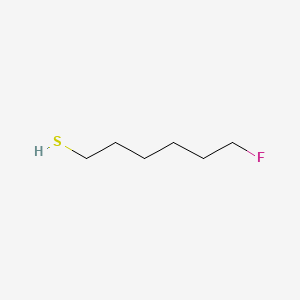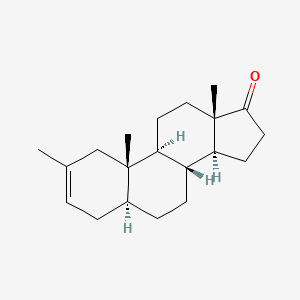
2-Methyl-5alpha-androst-2-en-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5alpha-androst-2-en-17-one is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT). It is an endogenous, naturally occurring compound that is also a metabolite of dehydroepiandrosterone (DHEA) in the body . This compound is known for its anabolic properties and has been studied for various applications in scientific research.
Métodos De Preparación
The preparation of 2-Methyl-5alpha-androst-2-en-17-one involves several synthetic routes. One common method includes the use of a loaded heteropoly acid catalyst. The process involves refluxing epiandrosterone in an organic solvent under the catalysis of the supported heteropoly acid catalyst to obtain 5alpha-androstane-2-alkene-17-ketone and its isomers. The pure product is then obtained by ethanol recrystallization . This method is efficient, with yields reaching over 90% and high purity levels, making it suitable for industrial production.
Análisis De Reacciones Químicas
2-Methyl-5alpha-androst-2-en-17-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-5alpha-androst-2-en-17-one has been extensively studied for its applications in various fields:
Mecanismo De Acción
The mechanism of action of 2-Methyl-5alpha-androst-2-en-17-one involves its interaction with androgen receptors in the body. As a derivative of dihydrotestosterone (DHT), it binds to androgen receptors, leading to the activation of specific genes that promote muscle growth and other anabolic effects . The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the regulation of muscle mass and strength.
Comparación Con Compuestos Similares
2-Methyl-5alpha-androst-2-en-17-one is similar to other anabolic-androgenic steroids, such as desoxymethyltestosterone (17alpha-methyl-5alpha-androst-2-en-17beta-ol). it is unique in its specific structure and properties. Similar compounds include:
Desoxymethyltestosterone: Known for its anabolic properties and used as a performance-enhancing drug.
Dihydrotestosterone (DHT): A naturally occurring androgen that plays a key role in the development of male characteristics.
Dehydroepiandrosterone (DHEA): A precursor to other steroid hormones, including testosterone and estrogen.
Propiedades
Fórmula molecular |
C20H30O |
|---|---|
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
(5S,8R,9S,10S,13S,14S)-2,10,13-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H30O/c1-13-4-5-14-6-7-15-16-8-9-18(21)19(16,2)11-10-17(15)20(14,3)12-13/h4,14-17H,5-12H2,1-3H3/t14-,15+,16+,17+,19+,20+/m1/s1 |
Clave InChI |
NSDSMSIUAXSONQ-YLQUGHGXSA-N |
SMILES isomérico |
CC1=CC[C@@H]2CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(C1)C)C |
SMILES canónico |
CC1=CCC2CCC3C4CCC(=O)C4(CCC3C2(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



